Home > Products > Screening Compounds P133481 > N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide
N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide - 1060278-84-3

N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide

Catalog Number: EVT-2803165
CAS Number: 1060278-84-3
Molecular Formula: C20H25N7O3S
Molecular Weight: 443.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The [, , ]triazolo[4,3-b]pyridazine core structure is a heterocyclic scaffold commonly found in medicinal chemistry. Derivatives of this scaffold exhibit a wide range of biological activities, making them attractive targets for drug discovery.

Future Directions
  • Structure-Activity Relationship Studies: Further investigations into the structure-activity relationships of [, , ]triazolo[4,3-b]pyridazine derivatives are crucial to optimize their potency, selectivity, and pharmacological properties for specific applications.
  • Drug Delivery Systems: Exploring novel drug delivery systems for targeted and controlled release of [, , ]triazolo[4,3-b]pyridazine-based drugs could enhance their therapeutic efficacy and minimize potential side effects.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. It exhibited species-dependent toxicity, causing compromised renal function in patients, likely due to crystal deposits in renal tubules. []

Relevance: While SGX523 shares the [, , ]triazolo[4,3-b]pyridazine core with N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide, it differs significantly in its substituents. Instead of a piperazine-sulfonamide moiety, SGX523 possesses a thioquinoline group at the 3-position of the triazolopyridazine. This difference highlights the structural diversity possible within this class of compounds and its potential impact on biological activity and toxicity. []

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

Compound Description: M11 is a major metabolite of SGX523 formed via aldehyde oxidase (AO) metabolism in monkey and human liver cytosol. It exhibits significantly lower solubility in urine compared to SGX523, potentially contributing to the observed obstructive nephropathy in clinical trials. []

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

Compound Description: L-838,417 is a novel compound exhibiting functional selectivity for specific non-α1 GABAA receptors. Unlike traditional benzodiazepines, L-838,417 showed a reduced propensity to induce physical dependence in mice, suggesting a potential therapeutic advantage. []

Relevance: L-838,417 shares the 1,2,4-triazolo[4,3-b]pyridazine core with N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide. While the substituents differ, with L-838,417 featuring a complex combination of alkyl, aryl, and triazole groups, the shared core structure suggests a potential for similar biological activity related to GABAA receptor modulation. []

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

Compound Description: These novel compounds were synthesized and evaluated for their antimicrobial activities. They exhibited good to moderate activity against various microorganisms. []

Relevance: These derivatives share the core 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl moiety with N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide. The key difference lies in the presence of a phenyl ring directly attached to the triazolopyridazine core in these derivatives, while the target compound features a piperazine ring linked through a sulfonyl group. Despite this difference, the shared core structure suggests a potential for overlapping biological activities. []

Relevance: While Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine scaffold with N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide, the substituents are distinct. Compound 1 incorporates a methoxy-substituted naphthyridine ring connected via a methylene bridge, whereas the target compound features a butyramide-substituted phenyl ring linked through a sulfonylpiperazine moiety. Despite these differences, the common scaffold highlights the potential for shared pharmacological activities and the importance of evaluating potential bioactivation pathways for similar compounds. []

Overview

N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide is a complex organic compound classified under the category of phenylpyridazines. This compound is characterized by its unique molecular structure, which includes a sulfonamide group and a piperazine moiety, making it notable in medicinal chemistry for potential therapeutic applications.

Source and Classification

This compound is identified in various chemical databases and patents, indicating its relevance in research and development. It falls under the classification of small molecules, primarily due to its low molecular weight and organic nature. The compound is part of a larger family of organic compounds known for their pharmacological properties, particularly in the context of kinase inhibition and other biological activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide typically involves multi-step organic reactions. Key methods may include:

  1. Formation of the Triazole Ring: The initial step often involves the synthesis of the 1,2,4-triazole ring through condensation reactions involving appropriate hydrazines and carbonyl compounds.
  2. Piperazine Derivation: A piperazine derivative can be synthesized via nucleophilic substitution reactions where piperazine reacts with sulfonyl chlorides.
  3. Coupling Reaction: The final step usually involves coupling the piperazine derivative with a phenylbutyramide moiety through amide bond formation, often utilizing coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

These steps require careful control of reaction conditions including temperature, solvent choice, and purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Reactions and Technical Details

N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide can participate in several chemical reactions:

  1. Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by various amines or alcohols.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding acids and amines.
  3. Oxidation Reactions: The presence of nitrogen-containing heterocycles makes it susceptible to oxidation under certain conditions.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action .

Mechanism of Action

Process and Data

The mechanism of action for N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide primarily revolves around its role as a kinase inhibitor. Kinases are enzymes that catalyze phosphorylation processes critical for various cellular functions.

The compound likely binds to the active site of specific kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to therapeutic effects in diseases such as cancer or other proliferative disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 396.51 g/mol.
  • Solubility: Typically soluble in organic solvents like DMSO (dimethyl sulfoxide), with variable solubility in water depending on pH.
  • Stability: Stability under various pH levels should be evaluated as it may affect the bioavailability and efficacy.

These properties are essential for determining the compound's suitability for pharmaceutical development .

Applications

Scientific Uses

N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide has potential applications in:

  1. Drug Development: As a lead compound in designing new kinase inhibitors targeting specific pathways involved in cancer or metabolic diseases.
  2. Research Tools: Utilized in biochemical assays to study kinase activity and related signaling pathways.
  3. Therapeutic Agents: Investigated for its efficacy in treating conditions associated with dysregulated kinase activity.

The ongoing research into this compound highlights its significance in medicinal chemistry and drug discovery efforts .

Properties

CAS Number

1060278-84-3

Product Name

N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide

IUPAC Name

N-[4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylphenyl]butanamide

Molecular Formula

C20H25N7O3S

Molecular Weight

443.53

InChI

InChI=1S/C20H25N7O3S/c1-3-4-20(28)21-16-5-7-17(8-6-16)31(29,30)26-13-11-25(12-14-26)19-10-9-18-23-22-15(2)27(18)24-19/h5-10H,3-4,11-14H2,1-2H3,(H,21,28)

InChI Key

TTYYFXULJIWKDB-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.